REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:14].[Na+]>O.[Pd]>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:14].[Na+:14] |f:0.1.2,5.6.7|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
C12C(C(C(C=C1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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100 g
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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0.5 g
|
Type
|
catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The activated carbon was filtered out
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Type
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CUSTOM
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Details
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Water is removed in vacuo at 75° C
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Type
|
CUSTOM
|
Details
|
The resulting product was dried
|
Type
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CUSTOM
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Details
|
milled (m.p >300° C.)
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
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C12C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |